molecular formula C14H13NO2 B2719847 (2E)-N-benzyl-3-(furan-2-yl)prop-2-enamide CAS No. 1061323-63-4

(2E)-N-benzyl-3-(furan-2-yl)prop-2-enamide

Cat. No. B2719847
CAS RN: 1061323-63-4
M. Wt: 227.263
InChI Key: WNFJTJMDEPLRCQ-CMDGGOBGSA-N
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Description

(2E)-N-benzyl-3-(furan-2-yl)prop-2-enamide is a chemical compound that belongs to the class of amides. It is a synthetic organic compound that has been the center of attention for scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ((2E)-N-benzyl-3-(furan-2-yl)prop-2-enamide)-N-benzyl-3-(furan-2-yl)prop-2-enamide is not fully understood. However, it has been suggested that it exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It has also been proposed that it exerts its antioxidant effects by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
((2E)-N-benzyl-3-(furan-2-yl)prop-2-enamide)-N-benzyl-3-(furan-2-yl)prop-2-enamide has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of inflammation and pain. It has also been shown to reduce oxidative stress and protect against oxidative damage in various cell types.

Advantages and Limitations for Lab Experiments

One of the advantages of using ((2E)-N-benzyl-3-(furan-2-yl)prop-2-enamide)-N-benzyl-3-(furan-2-yl)prop-2-enamide in lab experiments is its potential as a lead compound for the development of new drugs. Its anti-inflammatory, analgesic, and antioxidant properties make it a promising candidate for the treatment of various diseases. However, one of the limitations of using ((2E)-N-benzyl-3-(furan-2-yl)prop-2-enamide)-N-benzyl-3-(furan-2-yl)prop-2-enamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on ((2E)-N-benzyl-3-(furan-2-yl)prop-2-enamide)-N-benzyl-3-(furan-2-yl)prop-2-enamide. One of the future directions is the development of new derivatives with improved solubility and bioavailability. Another future direction is the investigation of its potential as an anticancer agent. Additionally, the mechanism of action of ((2E)-N-benzyl-3-(furan-2-yl)prop-2-enamide)-N-benzyl-3-(furan-2-yl)prop-2-enamide needs to be further elucidated to fully understand its therapeutic potential. Finally, more studies are needed to evaluate its safety and toxicity in humans.

Synthesis Methods

The synthesis of ((2E)-N-benzyl-3-(furan-2-yl)prop-2-enamide)-N-benzyl-3-(furan-2-yl)prop-2-enamide involves the reaction of benzylamine and furan-2-carbaldehyde in the presence of acetic acid and acetic anhydride. The reaction proceeds through a condensation reaction, resulting in the formation of ((2E)-N-benzyl-3-(furan-2-yl)prop-2-enamide)-N-benzyl-3-(furan-2-yl)prop-2-enamide.

Scientific Research Applications

((2E)-N-benzyl-3-(furan-2-yl)prop-2-enamide)-N-benzyl-3-(furan-2-yl)prop-2-enamide has been the subject of numerous scientific studies due to its potential applications in various fields. It has been extensively studied for its anti-inflammatory, analgesic, and antioxidant properties. It has also been investigated for its potential use as an anticancer agent.

properties

IUPAC Name

(E)-N-benzyl-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c16-14(9-8-13-7-4-10-17-13)15-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,15,16)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFJTJMDEPLRCQ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-benzyl-3-(furan-2-yl)prop-2-enamide

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